molecular formula C7H8O3S2 B2385302 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol CAS No. 137004-58-1

7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

Cat. No. B2385302
M. Wt: 204.26
InChI Key: MFTKAMUOHUPBRG-UHFFFAOYSA-N
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Description

“7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol” is a heterocyclic compound . It has a molecular weight of 218.3 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of the compound is C8H10O3S2 . The InChI code for the compound is provided as 1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7+/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 218.3 .

Scientific Research Applications

  • Pharmaceutical Application

    • Summary of the Application : This compound is used in the production of Dorzolamide , which is a medication used to lower excessive intraocular pressure in open-angle glaucoma and ocular hypertension .
    • Results or Outcomes : The outcome of this application is the production of a medication (Dorzolamide) that can help manage conditions related to high intraocular pressure .
  • Chemical Synthesis

    • Summary of the Application : This compound is used as a building block in chemical synthesis . It’s an analog of a topically-active carbonic anhydrase inhibitor .
    • Results or Outcomes : The outcome of this application is the synthesis of new compounds for various purposes .

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H317-H319 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6,8H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTKAMUOHUPBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

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